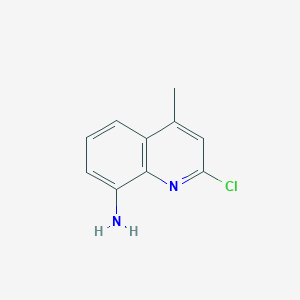

2-Chloro-4-methylquinolin-8-amine

CAS No.: 697801-13-1

Cat. No.: VC8289230

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 697801-13-1 |

|---|---|

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 2-chloro-4-methylquinolin-8-amine |

| Standard InChI | InChI=1S/C10H9ClN2/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,12H2,1H3 |

| Standard InChI Key | FJNGABMRDBDRQT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC=C2N)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted with:

-

A chlorine atom at position 2

-

A methyl group at position 4

-

A primary amine at position 8

This arrangement creates distinct electronic effects:

-

The electron-withdrawing chlorine at C2 increases ring electrophilicity, potentially enhancing reactivity in substitution reactions .

-

The methyl group at C4 introduces steric bulk while moderately donating electrons through hyperconjugation .

-

The C8 amine group enables hydrogen bonding and coordination chemistry, making the molecule suitable for ligand design .

Physicochemical Properties

Experimental data gaps are partially addressed through computational predictions and analog comparisons (Table 1):

Table 1: Comparative Properties of 2-Chloro-4-methylquinolin-8-amine and Related Compounds

Key observations:

-

The amine group increases polar surface area (PSA) by ~300% compared to the non-aminated analog, significantly improving water solubility .

-

The chloro substituent elevates LogP values, indicating enhanced lipophilicity for membrane permeability .

Synthetic Methodologies

Patent-Based Synthesis (CN102675201A)

A Chinese patent details the production of 2-methyl-8-aminoquinoline from o-nitrophenol, providing a template for adapting to the chloro derivative:

Step 1: Reduction of o-Nitrophenol

-

o-Nitrophenol → o-Aminophenol via catalytic hydrogenation (H₂/Pd-Al₂O₃) or chemical reduction (Na₂S) .

-

Reaction Conditions: 50–80°C, 2–4 hr, yields >85%.

Step 2: Cyclization to Quinoline Core

-

o-Aminophenol + Ketone (e.g., acetone) → Quinoline intermediate

-

Mechanism: Skraup-type reaction using glycerol and concentrated H₂SO₄ at 120–150°C .

-

Key Modification: Introducing chlorine via electrophilic substitution during cyclization (e.g., Cl₂ gas or N-chlorosuccinimide) .

Step 3: Amination at C8

-

Direct amination remains challenging due to steric hindrance from C4 methyl group.

-

Proposed Route: Ullmann coupling with ammonia under Cu catalysis at 150–200°C .

Alternative Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume